1,4-Dibromo-2,5-difluorobenzene
Overview
Description
“1,4-Dibromo-2,5-difluorobenzene” is a synthetic compound that is used as a building block for the synthesis of polymers . It has been used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2,5-didodecyl-4,4-biphenylylene .
Synthesis Analysis
The Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids yields fluorinated para-terphenyls . The trifluoroborate (1.0 mmol) was dissolved in a (1:1 v/v) mixture of tetrahydrofuran and water (10 mL). Pyridinium tribromide (or tetrabutylammonium tribromide) (1.0 mmol) was added to this solution. The mixture was stirred for the appropriate time and temperature .
Molecular Structure Analysis
The molecular formula of “1,4-Dibromo-2,5-difluorobenzene” is C6H2Br2F2 . The molecular weight is 271.88 g/mol . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The on-surface reaction processes of 1,4-dibromo-2,5-diiodobenzene on Au (111) and Ag (100) were systematically investigated under ultra-high vacuum conditions by using scanning tunneling microscopy .
Physical And Chemical Properties Analysis
The physical state of “1,4-Dibromo-2,5-difluorobenzene” is solid . The density is 2.1±0.1 g/cm3, the boiling point is 209.2±35.0 °C at 760 mmHg, and the vapour pressure is 0.3±0.4 mmHg at 25°C .
Scientific Research Applications
Synthesis and Organic Transformations
1,4-Dibromo-2,5-difluorobenzene is utilized as a precursor in various organic transformations. It is involved in reactions based on the formation of benzynes, which are intermediates in organic synthesis. This compound acts as a crucial intermediate in the synthesis of various derivatives, as demonstrated in studies exploring efficient methods for accessing synthetically valuable dibromobenzenes (Diemer, Leroux, & Colobert, 2011).
Photophysical Properties and Solid-State Organization
In the field of materials science, 1,4-Dibromo-2,5-difluorobenzene is used to synthesize fluorinated distyrylbenzene derivatives. These compounds are investigated for their unique molecular properties and the arrangement of molecules in solid states. The specific effect of fluorine substitution on these properties is a key area of research (Renak et al., 1999).
Fluorine Magnetic Resonance Studies
This compound is also significant in magnetic resonance studies, particularly in exploring fluorine-fluorine coupling in substituted difluorobenzenes. Research in this area contributes to a better understanding of the behavior of fluorinated aromatic compounds in different chemical environments (Kerr, Quinn, & Rae, 1980).
Polymer Science
In polymer science, 1,4-Dibromo-2,5-difluorobenzene is a key component in synthesizing graft copolymers with specific properties. It is used as a bifunctional initiator in polymerization processes to produce polymers with desirable thermal and solubility characteristics (Cianga, Hepuzer, & Yagcı, 2002).
Environmental Studies
Additionally, studies have focused on the biodegradation of compounds like 1,4-dibromo-2,5-difluorobenzene, which are used in the synthesis of pharmaceuticals and agricultural chemicals. Investigating microbial strains capable of degrading these compounds is crucial for understanding environmental impacts and developing bioremediation strategies (Moreira et al., 2009).
Electrochemical Fluorination
1,4-Dibromo-2,5-difluorobenzene plays a role in the electrochemical fluorination of aromatic compounds. Understanding its formation mechanisms during electrolysis provides insights into efficient and environmentally friendly synthesis methods for fluorinated organic compounds (Horio et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-dibromo-2,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMLJCMUBZVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186365 | |
Record name | 1,4-Dibromo-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,5-difluorobenzene | |
CAS RN |
327-51-5 | |
Record name | 1,4-Dibromo-2,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dibromo-2,5-difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dibromo-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromo-2,5-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIBROMO-2,5-DIFLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAY7VM7HFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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